1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene
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Overview
Description
1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as acylation, cyclization, and chlorination. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Addition: Addition reactions with electrophiles can occur at the double bonds present in the structure
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities that make it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1,1-Dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene can be compared with other similar compounds, such as:
1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-Amino-3-cyano-4H-chromenes: These compounds share a chromene core and exhibit diverse pharmacological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1,1-dichloro-1a-(4-methoxyphenyl)-7-thiophen-2-yl-7,7a-dihydrocyclopropa[b]chromene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2O2S/c1-24-14-10-8-13(9-11-14)20-19(21(20,22)23)18(17-7-4-12-26-17)15-5-2-3-6-16(15)25-20/h2-12,18-19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXCSTVFRWBGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C2(Cl)Cl)C(C4=CC=CC=C4O3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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